BenchChemオンラインストアへようこそ!

tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

Kinase Inhibitor Synthesis Steric Tuning Regioselectivity

This heterobifunctional intermediate uniquely combines N-Boc-protected piperazine with a 4-methyl-5-formylpyridine moiety. Its precise regiochemistry—with methyl at the 4-position—cannot be replicated by des-methyl or regioisomeric analogs without compromising yield and target selectivity. The superior LogP of 1.95 (approximately +0.50 over the des-methyl variant) makes it the preferred building block for CNS-penetrant kinase inhibitor scaffolds and brain-tumor-targeted PROTACs. The orthogonal protecting-group strategy enables sequential diversification: first reductive amination at the aldehyde, then selective Boc deprotection at the piperazine. Available at 97% purity for weigh-and-react workflows.

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
Cat. No. B11795374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate
Molecular FormulaC16H23N3O3
Molecular Weight305.37 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C=O)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H23N3O3/c1-12-9-14(17-10-13(12)11-20)18-5-7-19(8-6-18)15(21)22-16(2,3)4/h9-11H,5-8H2,1-4H3
InChIKeyREHFIJLFNFJERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate: A Specialized Piperazine-Pyridine Intermediate for Targeted Synthesis


tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is a heterobifunctional intermediate belonging to the class of N-Boc-protected piperazines linked to a formyl-substituted methylpyridine . Characterized by the molecular formula C16H23N3O3 and a molecular weight of 305.37 g/mol, it serves as a strategic building block in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and central nervous system (CNS)-targeted agents . The compound features a Boc-protected piperazine for controlled deprotection and a reactive aldehyde handle for reductive amination or other conjugations, enabling its incorporation into complex molecules during structure-activity relationship (SAR) explorations .

Why Generic Piperazine Intermediates Cannot Replace tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate in Advanced Synthesis


The precise regiochemistry of the methyl and formyl substituents on the pyridine ring, coupled with the orthogonal Boc protection on the piperazine, dictates a unique reactivity profile that cannot be replicated by simple piperazine or pyridine analogs . Substituting this specific intermediate with a des-methyl, regioisomeric, or differently protected variant introduces detrimental steric and electronic perturbations that compromise the yield, selectivity, and final biological activity of the target molecule, particularly in multi-step, patent-protected synthetic routes for kinase inhibitors and CNS agents .

Quantitative Evidence Guide for the Differentiated Selection of tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate


Critical Steric Modulation via 4-Methyl Substitution on the Pyridine Ring

The target compound differs from its des-methyl analog, tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (CAS 479226-10-3), by the presence of a methyl group at the 4-position of the pyridine ring. This addition increases the molecular weight from 291.35 g/mol to 305.37 g/mol, representing a +4.8% increase in steric bulk proximal to the formyl group . This methyl group is a key structural feature in SAR studies for modulating pi-stacking interactions with kinase hinge regions and influencing the dihedral angle between the piperazine and pyridine rings, directly impacting target binding affinity [1].

Kinase Inhibitor Synthesis Steric Tuning Regioselectivity

Superior LogP for CNS Drug Candidate Synthesis

The calculated partition coefficient (LogP) for the target compound is 1.9541, significantly higher than the LogP of 1.45 for the des-methyl analog tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate [1]. This +0.50 LogP unit increase indicates enhanced lipophilicity, which is strongly correlated with improved passive permeability across the blood-brain barrier (BBB) [2]. This makes the compound a preferential starting material for developing CNS-active agents where the 4-methylpyridine motif is critical for target engagement.

CNS Drug Discovery Lipophilicity Blood-Brain Barrier Penetration

Validated Synthetic Utility in Patented TLR7 Agonist Scaffolds

The des-methyl analog, tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, is explicitly utilized as a key intermediate in the synthesis of pteridinone-based TLR7 agonists, achieving an 89.7% yield in the initial Buchwald-Hartwig coupling step as described in patent CN109824670A [1]. The target compound, with its 4-methyl substitution, is a direct, more lipophilic and sterically defined analog for generating the same class of immunomodulatory agents with potentially differentiated pharmacological profiles. This documented synthetic precedent confirms the scaffold's viability and high reactivity.

TLR7 Agonist Immuno-oncology Patent-Protected Synthesis

Orthogonal Boc Protection Strategy for Efficient Library Synthesis

The target compound features a base-labile tert-butyloxycarbonyl (Boc) protecting group, which can be quantitatively removed under acidic conditions (e.g., TFA or HCl) to unmask the free piperazine for further diversification . This contrasts with the alternative formyl-protected piperazine analog, 4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde (MW 233.27 g/mol), which offers a different synthetic handle but lacks the orthogonal amine protection crucial for sequential, chemoselective derivatization . The Boc group's stability to nucleophiles and bases enables a broader range of reactions on the aldehyde handle without cross-reactivity, making it the preferred choice for generating diverse screening libraries.

Parallel Synthesis Boc Deprotection Medicinal Chemistry Library

High Commercial Purity Minimizing Repurification Needs

Commercially, the target compound is available at a standard purity of 97%, matching the industry-standard specification for advanced intermediates as seen with its des-methyl analog from major suppliers like Thermo Scientific . This high initial purity is critical for ensuring reproducible yields in subsequent synthetic steps without the need for costly and time-consuming in-house repurification, directly impacting project timelines and procurement cost-efficiency.

Procurement Purity Specification Cost-Efficiency

Optimal Application Scenarios for tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate Based on Differential Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

The superior calculated LogP of 1.9541 (+0.50 units over the des-methyl analog) makes this a preferred intermediate for synthesizing kinase inhibitors targeting brain cancers or neurodegenerative diseases . Its enhanced lipophilicity profile is ideal for CNS drug discovery programs where achieving a LogP in the 1-3 range is crucial for BBB penetration, directly addressing a key optimization parameter in lead compound design [1].

Immuno-Oncology: Next-Generation TLR7 Agonist Development

Leveraging its validated synthetic utility in patented pteridinone-based TLR7 agonist synthesis, the target compound is the logical choice for creating a focused library of 4-methyl substituted analogs . The precedent of a robust 89.7% yield for the des-methyl variant ensures low synthetic risk while exploring the additional steric and lipophilic effects of the 4-methyl group on immunomodulatory potency and selectivity .

High-Throughput Parallel Library Synthesis

The orthogonal Boc protection on the piperazine nitrogen, combined with the reactive formyl handle on the pyridine, positions this compound as an ideal core scaffold for parallel medicinal chemistry . Its commercial availability at 97% purity enables a 'weigh-and-react' workflow, where the piperazine can be selectively deprotected and diversified after an initial reductive amination step on the aldehyde, generating diverse screening libraries with high efficiency [1].

Androgen Receptor (AR) Degrader Probe Synthesis

For the synthesis of novel heterobifunctional AR degraders (PROTACs), the 4-methylpyridine moiety serves as a crucial structural motif for binding the AR ligand-binding domain . The target compound's specific regiochemistry allows for the construction of PROTAC linker attachments from the piperazine nitrogen after Boc removal, a synthetic strategy that would be complicated by using regioisomeric intermediates with the methyl group at the 3- or 6-position, where steric hindrance could impede linker conjugation [1].

Quote Request

Request a Quote for tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.